molecular formula C33H39N3O3S3 B14516629 1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one] CAS No. 63074-19-1

1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one]

Cat. No.: B14516629
CAS No.: 63074-19-1
M. Wt: 621.9 g/mol
InChI Key: DSMPZQJFZBHCSP-UHFFFAOYSA-N
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Description

1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one] is a complex organic compound characterized by the presence of a triazinane core linked to three benzylsulfanylpropanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one] typically involves a multi-step process:

    Formation of the Triazinane Core: The triazinane core can be synthesized through the cyclization of appropriate amine precursors under acidic conditions.

    Attachment of Benzylsulfanyl Groups: The benzylsulfanyl groups are introduced via nucleophilic substitution reactions, where benzylthiol reacts with a suitable electrophilic intermediate.

    Formation of Propanone Linkages: The final step involves the formation of propanone linkages through aldol condensation reactions, using appropriate aldehyde and ketone precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one] can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Benzyl chloride, sodium hydroxide, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one] has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one] depends on its specific application:

    Medicinal Chemistry: It may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity.

    Biological Activity: The compound may interfere with cellular processes, leading to antimicrobial or anticancer effects. This could involve the disruption of cell membranes or inhibition of key metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazinane-1,3,5-triyl)tris[3-(methylsulfanyl)propan-1-one]: Similar structure but with methylsulfanyl groups instead of benzylsulfanyl groups.

    1,3,5-Triazinane-1,3,5-triyl)tris[3-(ethylsulfanyl)propan-1-one]: Similar structure but with ethylsulfanyl groups instead of benzylsulfanyl groups.

Uniqueness

1,1’,1’'-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one] is unique due to the presence of benzylsulfanyl groups, which can impart distinct electronic and steric properties

Properties

CAS No.

63074-19-1

Molecular Formula

C33H39N3O3S3

Molecular Weight

621.9 g/mol

IUPAC Name

3-benzylsulfanyl-1-[3,5-bis(3-benzylsulfanylpropanoyl)-1,3,5-triazinan-1-yl]propan-1-one

InChI

InChI=1S/C33H39N3O3S3/c37-31(16-19-40-22-28-10-4-1-5-11-28)34-25-35(32(38)17-20-41-23-29-12-6-2-7-13-29)27-36(26-34)33(39)18-21-42-24-30-14-8-3-9-15-30/h1-15H,16-27H2

InChI Key

DSMPZQJFZBHCSP-UHFFFAOYSA-N

Canonical SMILES

C1N(CN(CN1C(=O)CCSCC2=CC=CC=C2)C(=O)CCSCC3=CC=CC=C3)C(=O)CCSCC4=CC=CC=C4

Origin of Product

United States

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